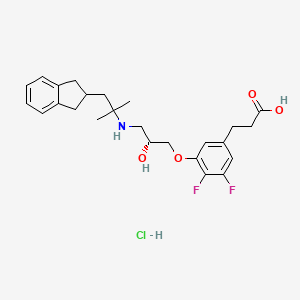

Ronacaleret Hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

702686-96-2 |

|---|---|

Molekularformel |

C25H32ClF2NO4 |

Molekulargewicht |

484.0 g/mol |

IUPAC-Name |

3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1 |

InChI-Schlüssel |

BQGSCEAKPBWIDI-VEIFNGETSA-N |

Isomerische SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |

Kanonische SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

702686-96-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SB751689; SB-751689; SB 751689; SB751689A; SB-751689A; SB 751689A; SB751689-A; Ronacaleret HCl. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ronacaleret Hydrochloride: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (SB-751689) is a potent and selective, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed for the treatment of postmenopausal osteoporosis, its mechanism of action centers on the transient stimulation of endogenous parathyroid hormone (PTH) secretion.[1][2] By antagonizing the CaSR on parathyroid cells, Ronacaleret mimics a state of hypocalcemia, leading to the release of PTH.[3][4][5] The pulsatile increase in PTH is intended to leverage the hormone's anabolic effects on bone, thereby increasing bone mass and improving skeletal microarchitecture.[4][5] Despite promising preclinical and early clinical findings, further development was halted due to insufficient efficacy in later-phase trials, particularly concerning its effects on cortical bone.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of Ronacaleret, supported by quantitative data from key studies and detailed experimental protocols.

Core Mechanism of Action: Calcium-Sensing Receptor (CaSR) Antagonism

Ronacaleret functions as a negative allosteric modulator of the calcium-sensing receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid gland cells.[3][4][8] The primary role of the CaSR is to maintain calcium homeostasis by regulating the secretion of PTH in response to fluctuations in extracellular calcium levels.

Under normal physiological conditions, elevated extracellular calcium activates the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low extracellular calcium levels lead to the inactivation of the CaSR and a subsequent increase in PTH secretion. Ronacaleret, by binding to the CaSR, prevents its activation by extracellular calcium, thereby tricking the parathyroid gland into perceiving a low-calcium state.[4][5] This antagonism triggers a rapid and transient release of stored PTH into the bloodstream.[4][5]

The therapeutic rationale for this mechanism is based on the well-established anabolic effects of intermittent PTH administration on bone. Unlike continuous high levels of PTH which can lead to bone resorption, pulsatile PTH signaling, as aimed for with Ronacaleret, is known to stimulate osteoblast activity and promote new bone formation.[9]

In Vitro Pharmacology

The antagonist activity of Ronacaleret at the CaSR has been quantified in vitro. Additionally, its effects on other cellular targets, particularly drug transporters, have been characterized.

Quantitative Data: In Vitro Studies

| Target/Assay | Parameter | Value | Cell Line |

| Calcium-Sensing Receptor (CaSR) | IC50 | 0.11 µM | HEK293 cells expressing human CaSR |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | IC50 | 11 µM | In vitro assay |

| Organic Anion Transporting Polypeptide 2B1 (OATP2B1) | IC50 | 12 µM | In vitro assay |

| OATP1B1-mediated estradiol-glucuronide uptake | IC50 | 11 µM | In vitro assay |

| OATP1B3-mediated estradiol-glucuronide uptake | IC50 | 60 µM | In vitro assay |

| OATP2B1-mediated rosuvastatin transport (pH 7.4) | IC50 | 16 µM | In vitro assay |

| OATP2B1-mediated rosuvastatin transport (pH 6.0) | IC50 | 12 µM | In vitro assay |

| Cytochrome P450 2D6 (CYP2D6) | IC50 | > 30 µM | In vitro assay |

Experimental Protocols

A fluorimetric imaging plate reader (FLIPR) assay is a standard method for assessing CaSR activity by measuring changes in intracellular calcium concentrations.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human calcium-sensing receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.[8][11]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately one hour at 37°C.[11]

-

Compound Preparation: Ronacaleret is serially diluted to various concentrations in the assay buffer.

-

FLIPR Assay: The microplate is placed in the FLIPR instrument. Baseline fluorescence is measured. The agonist (extracellular calcium) is added to stimulate the CaSR, followed by the addition of different concentrations of Ronacaleret. The ability of Ronacaleret to block the calcium-induced increase in fluorescence is measured in real-time.

-

Data Analysis: The IC50 value, representing the concentration of Ronacaleret that inhibits 50% of the maximal response to the calcium agonist, is calculated from the dose-response curve.

Preclinical Pharmacology (Animal Models)

The effects of Ronacaleret on PTH levels and bone metabolism have been evaluated in rodent models of osteoporosis and chronic kidney disease.

Quantitative Data: Preclinical Studies

Ovariectomized (OVX) Rat Model of Osteoporosis [12]

| Dose (oral) | Effect |

| 30, 60, 120 mg/kg | Dose-dependent increase in peak plasma Ronacaleret and PTH release |

| 60, 120 mg/kg | Significantly elevated plasma ionized calcium |

| 120 mg/kg | Significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine |

5/6-Nephrectomized (5/6-Nx) Rat Model of Chronic Kidney Disease [2]

| Dose (subcutaneous osmotic pump) | Effect |

| 3 mg/kg/day | Increased renal expression of klotho in a dose-dependent manner |

| 3 mg/kg/day | Decreased serum phosphate and FGF23 |

| 3 mg/kg/day | Increased fractional excretion of phosphate |

Experimental Protocols

This model mimics estrogen deficiency-induced bone loss.[1][13]

-

Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age) are used.[1][14]

-

Surgical Procedure: Animals are anesthetized, and a dorsolateral skin incision is made. The ovaries are located and surgically removed (bilateral ovariectomy). Sham-operated animals undergo the same procedure without removal of the ovaries.[1]

-

Post-operative Care and Model Establishment: Animals are allowed to recover for at least two weeks to allow for the onset of bone loss.[14]

-

Drug Administration: Ronacaleret is administered orally at the specified doses for the duration of the study.

-

Outcome Measures: At the end of the treatment period, blood samples are collected to measure plasma Ronacaleret, PTH, and calcium levels. Bones (e.g., femur, lumbar vertebrae) are harvested for bone mineral density (BMD) analysis (e.g., by DXA or micro-CT) and bone histomorphometry to assess parameters like bone formation rate and osteoid perimeter.[14]

This model is used to study renal dysfunction and its impact on mineral metabolism.[7][15]

-

Animal Selection: Male Wistar rats are commonly used.[2]

-

Surgical Procedure: A two-stage surgical procedure is typically performed. In the first stage, two-thirds of the left kidney is surgically removed or infarcted. One week later, a total nephrectomy of the right kidney is performed, leaving one-third of the original renal mass.[7]

-

Drug Administration: Ronacaleret is administered, for example, via a subcutaneously implanted osmotic pump to ensure continuous delivery.[2]

-

Outcome Measures: Blood and urine are collected to measure markers of renal function (e.g., serum creatinine, proteinuria) and mineral metabolism (e.g., serum phosphate, FGF23, calcium). Kidney tissue may be harvested for histological analysis and gene expression studies (e.g., for klotho).[2]

Clinical Pharmacology

Ronacaleret has been evaluated in Phase I and II clinical trials, primarily in postmenopausal women with low bone mineral density.

Quantitative Data: Clinical Studies in Postmenopausal Women

Phase II Study (NCT00471237) - 12 Months Treatment [9][16]

Percentage Change from Baseline in Volumetric Bone Mineral Density (vBMD) [9]

| Treatment Group | Spine Integral vBMD | Spine Trabecular vBMD | Proximal Femur Integral vBMD |

| Ronacaleret (100-400 mg/day) | +0.49% to +3.9% | +1.8% to +13.3% | -0.1% to -0.8% |

| Teriparatide (20 µ g/day ) | +14.8% | +24.4% | +3.9% |

| Alendronate (70 mg/week) | +5.0% | +4.9% | +2.7% |

Percentage Change from Baseline in Areal Bone Mineral Density (aBMD) [17]

| Treatment Group | Lumbar Spine aBMD |

| Ronacaleret (100-400 mg/day) | +0.3% to +1.6% |

| Teriparatide (20 µ g/day ) | +9.1% |

| Alendronate (70 mg/week) | +4.5% |

Pharmacokinetics in Postmenopausal Women [12]

| Parameter | Value |

| Terminal Half-life | 4-5 hours |

Phase II Study in Fracture Healing (NCT00548496) [18]

| Treatment Group | Time to Radiographic Fracture Healing (days) |

| Placebo | 74 |

| Ronacaleret (200 mg twice daily) | 65 |

| Ronacaleret (400 mg once daily) | 68 |

No significant difference was observed in fracture healing time.[18]

Experimental Protocols

-

Study Design: A randomized, double-blind, placebo- and active-controlled (e.g., alendronate, teriparatide) dose-ranging study.[9][17]

-

Patient Population: Postmenopausal women with low bone mineral density.[9][17]

-

Interventions: Patients are randomized to receive daily oral doses of Ronacaleret (e.g., 100, 200, 300, or 400 mg), a weekly oral dose of alendronate, daily subcutaneous injections of teriparatide, or a matching placebo for a period of up to 12 months.[9][17]

-

Assessments:

-

Bone Mineral Density: Areal BMD (aBMD) of the spine and hip is assessed by dual-energy X-ray absorptiometry (DXA) at baseline and at specified intervals (e.g., 6 and 12 months). Volumetric BMD (vBMD) may be assessed by quantitative computed tomography (QCT) in a subset of patients.[9][17]

-

Bone Turnover Markers: Blood and urine samples are collected at baseline and throughout the study to measure markers of bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase, P1NP) and bone resorption (e.g., CTx).[17]

-

Pharmacokinetics and Pharmacodynamics: Blood samples are collected to determine the pharmacokinetic profile of Ronacaleret and to measure PTH levels to assess the pharmacodynamic response.

-

Safety: Adverse events are monitored throughout the study.

-

Summary and Conclusion

Ronacaleret hydrochloride operates through a well-defined mechanism of action as a calcium-sensing receptor antagonist, leading to a transient increase in endogenous PTH. This mechanism was intended to produce an anabolic effect on the skeleton for the treatment of osteoporosis. Preclinical and early clinical studies demonstrated the intended pharmacodynamic effect of PTH elevation and an increase in bone formation markers.[12] However, pivotal Phase II trials revealed that while Ronacaleret could increase trabecular bone density in the spine, it failed to increase, and in some cases decreased, cortical bone density at the hip.[9][17] This effect, coupled with a prolonged PTH elevation compared to intermittent injections of teriparatide, suggested an induction of a state resembling mild hyperparathyroidism, which is known to have detrimental effects on cortical bone.[9][17] Ultimately, the lack of a robust overall anabolic effect on the skeleton led to the discontinuation of its clinical development for osteoporosis.[6] The study of Ronacaleret has nonetheless provided valuable insights into the pharmacology of the CaSR and the complex relationship between PTH dynamics and skeletal homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 4. 5/6 nephrectomy [bio-protocol.org]

- 5. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]

- 9. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rat Model for Osteoporosis - Enamine [enamine.net]

- 15. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronacaleret Hydrochloride: A Technical Deep Dive into Calcium-Sensing Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronacaleret hydrochloride (formerly known as SB-751689) is a small molecule, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed as a potential anabolic agent for the treatment of osteoporosis, its mechanism of action revolves around the transient stimulation of endogenous parathyroid hormone (PTH) release.[1][2] This technical guide provides an in-depth overview of Ronacaleret hydrochloride, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor

Ronacaleret functions by blocking the action of the calcium-sensing receptor (CaSR), a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells.[1][2] Under normal physiological conditions, the CaSR is activated by extracellular calcium ions, which in turn inhibits the secretion of PTH. By antagonizing this receptor, Ronacaleret effectively removes this inhibitory signal, leading to a rapid and transient increase in the circulating levels of endogenous PTH.[1] This induced pulsatile release of PTH is intended to mimic the anabolic effects of intermittent PTH therapies, which are known to stimulate bone formation.[1][2]

Calcium-Sensing Receptor (CaSR) Signaling Pathways

The CaSR couples to several heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. Ronacaleret's antagonism prevents the activation of these pathways by extracellular calcium.

Preclinical Pharmacology

In Vitro Studies

Ronacaleret's activity as a CaSR antagonist has been characterized in various in vitro assays.

-

Intracellular Calcium Mobilization Assay: In HEK293 cells stably expressing the human CaSR, Ronacaleret demonstrates a concentration-dependent inhibition of the increase in intracellular calcium that is typically induced by extracellular calcium.

-

PTH Secretion Assay: Using primary cultures of bovine parathyroid cells, Ronacaleret has been shown to block the inhibitory effect of high extracellular calcium on PTH secretion, resulting in a dose-dependent increase in PTH release.

In Vivo Studies

Preclinical evaluation of Ronacaleret was primarily conducted in the ovariectomized (OVX) rat model of postmenopausal osteoporosis.

-

Dose-dependent PTH Release: Oral administration of Ronacaleret to ovariectomized rats at doses of 30, 60, and 120 mg/kg resulted in a dose-dependent, transient increase in plasma PTH levels.[2]

-

Effects on Bone Formation: At a dose of 120 mg/kg, Ronacaleret significantly enhanced bone formation rates and the osteoid perimeter at the lumbar spine in these animals.[2]

-

Pharmacokinetics in Rats: Following oral dosing, a dose-dependent increase in peak plasma concentrations of Ronacaleret was observed.[2]

| Preclinical Study in Ovariectomized Rats | 30 mg/kg | 60 mg/kg | 120 mg/kg |

| Peak Plasma Ronacaleret Levels | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| PTH Release | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Plasma Ionized Calcium | No significant change | Significantly elevated | Significantly elevated |

| Bone Formation Rate (lumbar spine) | Not reported | Not reported | Significantly enhanced |

| Osteoid Perimeter (lumbar spine) | Not reported | Not reported | Significantly enhanced |

Clinical Development

Ronacaleret progressed to Phase II clinical trials for the treatment of postmenopausal osteoporosis.

Pharmacokinetics in Humans

In postmenopausal women, Ronacaleret exhibited nearly dose-dependent increases in area under the curve (AUC) and maximum concentration (Cmax).[2] The terminal half-life was determined to be approximately 4-5 hours, with no evidence of drug accumulation after repeated dosing.[2]

| Pharmacokinetic Parameters in Postmenopausal Women | 75 mg | 175 mg | 475 mg |

| AUC | Nearly dose-dependent increase | Nearly dose-dependent increase | Nearly dose-dependent increase |

| Cmax | Nearly dose-dependent increase | Nearly dose-dependent increase | Nearly dose-dependent increase |

| Terminal Half-life | ~4-5 hours | ~4-5 hours | ~4-5 hours |

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of Ronacaleret is the stimulation of PTH release, which in turn influences markers of bone turnover and bone mineral density (BMD).

-

PTH Response: Dose- and concentration-dependent increases in the maximum post-dose PTH concentration were observed in postmenopausal women.[2] However, the elevation in PTH levels with Ronacaleret was more prolonged compared to that seen with teriparatide.[3]

-

Bone Turnover Markers: Ronacaleret administration led to dose-dependent increases in bone formation markers, including osteocalcin, bone-specific alkaline phosphatase (BSAP), and amino-terminal type I collagen propeptide (PINP), relative to placebo.[2]

-

Bone Mineral Density (BMD): In a 12-month, randomized, placebo-controlled, dose-ranging trial (NCT00471237) in postmenopausal women with low BMD, Ronacaleret showed only modest increases in lumbar spine BMD (0.3-1.6%) at all doses (100, 200, 300, and 400 mg daily), which were significantly lower than those achieved with teriparatide (9.1%) or alendronate (4.5%).[4][5] Furthermore, small decreases in total hip, femoral neck, and trochanter BMD were observed with Ronacaleret treatment.[4]

| Percentage Change from Baseline in Lumbar Spine BMD at 12 Months (NCT00471237) |

| Ronacaleret (100-400 mg) |

| Teriparatide (20 µg) |

| Alendronate (70 mg) |

| Placebo |

| Percentage Change from Baseline in Bone Turnover Markers (NCT00471237) | Ronacaleret | Teriparatide | Alendronate |

| P1NP | Dose-dependent increase | Increase | Decrease |

| BSAP | Dose-dependent increase | Increase | Decrease |

| CTX-1 | Increase | Increase | Decrease |

Safety and Tolerability

Single and repeat doses of Ronacaleret were generally well-tolerated in clinical trials, with no serious adverse events reported in early studies.[2] However, the prolonged PTH elevation and the observed decreases in cortical bone mineral density raised concerns about a potential induction of a state resembling mild hyperparathyroidism, which ultimately led to the discontinuation of its development for osteoporosis.[3][4]

Experimental Protocols

Workflow for Screening CaSR Antagonists

Intracellular Calcium Mobilization Assay (General Protocol)

-

Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Incubation: The cells are washed, and then incubated with varying concentrations of Ronacaleret or vehicle control.

-

Calcium Challenge: A solution containing a fixed concentration of extracellular calcium is added to the wells to stimulate the CaSR.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.

-

Data Analysis: The inhibition of the calcium response by Ronacaleret is calculated, and concentration-response curves are generated to determine the IC50 value.

PTH Secretion Assay (General Protocol)

-

Cell Preparation: Primary parathyroid cells are isolated from bovine parathyroid glands by enzymatic digestion.

-

Cell Culture: The dispersed cells are cultured for a short period to allow for recovery.

-

Experimental Setup: The cells are incubated in a buffer with a high concentration of extracellular calcium to suppress basal PTH secretion.

-

Compound Treatment: Varying concentrations of Ronacaleret or vehicle control are added to the cells.

-

Sample Collection: At designated time points, the cell culture supernatant is collected.

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The stimulation of PTH secretion by Ronacaleret is calculated relative to the vehicle control.

Ovariectomized (OVX) Rat Model of Osteoporosis (General Protocol)

-

Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated control group is also included.

-

Post-operative Recovery: The animals are allowed to recover for a period (e.g., 2-4 weeks) to allow for the onset of bone loss.

-

Drug Administration: Ronacaleret is administered orally (e.g., by gavage) at various doses daily for a specified duration (e.g., 12 weeks). A vehicle control group is also included.

-

Sample Collection: Blood samples are collected at various time points to measure plasma PTH and bone turnover markers.

-

Bone Analysis: At the end of the study, femurs and lumbar vertebrae are collected for analysis of bone mineral density (using techniques like dual-energy X-ray absorptiometry or micro-computed tomography) and bone histomorphometry to assess bone formation rates and architecture.

-

Data Analysis: The effects of Ronacaleret on bone parameters are compared to the OVX control group and the sham-operated group.

Conclusion

Ronacaleret hydrochloride is a potent and selective antagonist of the calcium-sensing receptor that effectively stimulates a transient release of endogenous PTH. While preclinical studies in ovariectomized rats demonstrated promising anabolic effects on bone, clinical trials in postmenopausal women revealed only modest increases in lumbar spine BMD, accompanied by decreases in cortical BMD at the hip. These findings, coupled with the prolonged PTH elevation, suggested a potential for inducing a state of mild hyperparathyroidism, which ultimately led to the cessation of its development for osteoporosis. Nevertheless, the study of Ronacaleret has provided valuable insights into the therapeutic potential and challenges of targeting the CaSR for the treatment of bone disorders.

References

- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

The Discovery and Synthesis of Ronacaleret Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (SB-751689) is a potent and selective antagonist of the calcium-sensing receptor (CaSR), investigated for its potential as an oral anabolic agent for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, most critically, the detailed chemical synthesis of Ronacaleret hydrochloride. The information presented is curated from patent literature and scientific publications to serve as a valuable resource for professionals in drug discovery and development.

Discovery and Development

Ronacaleret was discovered through a collaborative research and license agreement between NPS Pharmaceuticals and GlaxoSmithKline (GSK), which began in 1993. The primary goal of this collaboration was to identify and develop small molecule antagonists of the CaSR that could stimulate the endogenous release of parathyroid hormone (PTH), thereby promoting bone formation. Ronacaleret (SB-751689) emerged as a lead candidate from this program.

The development of Ronacaleret was primarily focused on its potential as a once-daily oral treatment for postmenopausal osteoporosis. The rationale was that by transiently increasing PTH levels, Ronacaleret could mimic the anabolic effects of injectable PTH therapies. In addition to osteoporosis, its potential utility in stem cell mobilization was also explored. However, the clinical development of Ronacaleret was ultimately discontinued.

Mechanism of Action

Ronacaleret functions as a negative allosteric modulator of the calcium-sensing receptor. The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. By binding to the CaSR on parathyroid gland cells, Ronacaleret inhibits the receptor's activity. This inhibition blocks the suppressive effect of extracellular calcium on PTH secretion, leading to a transient increase in circulating PTH levels. This surge in PTH is intended to stimulate osteoblasts, leading to increased bone formation and, theoretically, an improvement in bone mineral density.

Signaling Pathway of Ronacaleret Action

Caption: Signaling pathway of Ronacaleret's antagonistic action on the CaSR.

Chemical Synthesis of Ronacaleret Hydrochloride

The chemical synthesis of Ronacaleret hydrochloride is detailed in the patent literature. The synthesis is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on the disclosed synthesis.

Synthesis Workflow

Caption: General workflow for the synthesis of Ronacaleret Hydrochloride.

Experimental Protocols

Step 1: Synthesis of (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane

-

Materials: 3-(3-(benzyloxy)propyl)-4,5-difluorophenol, (R)-glycidyl nosylate, potassium carbonate, N,N-dimethylformamide (DMF), hydrogen, palladium on carbon (Pd/C), ethyl acetate.

-

Procedure:

-

A mixture of 3-(3-(benzyloxy)propyl)-4,5-difluorophenol, (R)-glycidyl nosylate, and potassium carbonate in DMF is stirred at room temperature.

-

After completion of the reaction, the mixture is worked up to yield (R)-2-((3-(3-(benzyloxy)propyl)-4,5-difluorophenoxy)methyl)oxirane.

-

This intermediate is dissolved in ethyl acetate, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere to remove the benzyl protecting group.

-

Filtration and concentration of the solvent yield (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane.

-

Step 2: Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine

-

Materials: 2,3-dihydro-1H-inden-2-ylmethanamine, acetone, sodium triacetoxyborohydride, dichloromethane.

-

Procedure:

-

To a solution of 2,3-dihydro-1H-inden-2-ylmethanamine in dichloromethane, acetone is added, followed by sodium triacetoxyborohydride.

-

The reaction mixture is stirred at room temperature.

-

Upon completion, the reaction is quenched, and the product is extracted and purified to give 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine.

-

Step 3: Synthesis of (R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propan-1-ol

-

Materials: (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane, 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, ethanol.

-

Procedure:

-

A solution of the epoxide from Step 1 and the amine from Step 2 in ethanol is heated to reflux.

-

After the reaction is complete, the solvent is removed, and the crude product is purified to yield the desired amino alcohol.

-

Step 4: Synthesis of Ronacaleret (Free Base)

-

Materials: The product from Step 3, Jones reagent (chromium trioxide in sulfuric acid), acetone.

-

Procedure:

-

The amino alcohol from Step 3 is dissolved in acetone and cooled in an ice bath.

-

Jones reagent is added dropwise, and the mixture is stirred.

-

The reaction is quenched, and the product is extracted and purified to yield Ronacaleret free base: 3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid.

-

Step 5: Formation of Ronacaleret Hydrochloride

-

Materials: Ronacaleret free base, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

The Ronacaleret free base is dissolved in a suitable solvent.

-

A solution of hydrochloric acid is added dropwise with stirring.

-

The resulting precipitate of Ronacaleret hydrochloride is collected by filtration, washed, and dried.

-

Quantitative Data

The following tables summarize key quantitative data for Ronacaleret hydrochloride from preclinical and clinical studies.

Table 1: In Vitro Activity

| Parameter | Value | Reference |

| IC50 for human CaSR | Not explicitly quantified in public sources, but described as potent. | General Literature |

| IC50 for OATP1B1 Inhibition | 11 µM | --INVALID-LINK-- |

| IC50 for OATP2B1 Inhibition | 12 µM | --INVALID-LINK-- |

Table 2: Preclinical Pharmacokinetics in Ovariectomized Rats

| Dose | Peak Plasma Concentration (Cmax) | AUC | Terminal Half-life |

| 30 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |

| 60 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |

| 120 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |

Table 3: Clinical Trial Data in Postmenopausal Women (12 months)

| Treatment Group | % Change in Lumbar Spine BMD | % Change in Total Hip BMD |

| Ronacaleret 100 mg | +0.3% | Small decreases |

| Ronacaleret 200 mg | +1.6% | Small decreases |

| Ronacaleret 300 mg | +1.2% | Small decreases |

| Ronacaleret 400 mg | +1.5% | Small decreases |

| Alendronate 70 mg/week | +4.5% | Increases |

| Teriparatide 20 µ g/day | +9.1% | Increases |

| Placebo | - | - |

Conclusion

Ronacaleret hydrochloride is a well-characterized CaSR antagonist that emerged from a focused drug discovery program. While its clinical development was halted, the detailed understanding of its synthesis, mechanism of action, and pharmacological profile provides valuable insights for researchers in the field of mineral and bone disorders and GPCR-targeted drug discovery. The synthetic route, involving key epoxide ring-opening and oxidation steps, is a practical approach for accessing this complex molecule. The preclinical and clinical data, although not leading to a marketed drug, contribute to the broader understanding of the therapeutic potential and challenges associated with modulating the calcium-sensing receptor.

The Pharmacological Profile of Ronacaleret Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (SB-751689) is a potent, orally active, small-molecule antagonist of the calcium-sensing receptor (CaSR). By transiently blocking the CaSR on the surface of the parathyroid gland, ronacaleret stimulates the endogenous release of parathyroid hormone (PTH), thereby promoting bone formation. This technical guide provides a comprehensive overview of the pharmacological profile of ronacaleret, summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical trial outcomes. The information is presented to support further research and development in the field of metabolic and musculoskeletal disorders.

Introduction

Ronacaleret hydrochloride was developed as an oral osteoanabolic agent for the treatment of osteoporosis. The rationale behind its development was to mimic the bone-building effects of intermittent parathyroid hormone administration through a convenient oral dosage form. This guide details the pharmacological characteristics of ronacaleret, from its molecular target interaction to its effects in preclinical models and clinical studies in humans.

Mechanism of Action

Ronacaleret is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis. By antagonizing the CaSR on parathyroid cells, ronacaleret induces a rapid and transient increase in the secretion of endogenous parathyroid hormone (PTH(1-84)).[1] This intermittent elevation in PTH levels is intended to stimulate osteoblastic activity, leading to an increase in bone formation and, potentially, an improvement in bone mass and architecture.

Signaling Pathway

The binding of ronacaleret to the CaSR inhibits the downstream signaling cascade that is normally activated by extracellular calcium. This leads to the release of pre-formed PTH from the parathyroid glands.

In Vitro Pharmacology

The potency of ronacaleret as a CaSR antagonist has been determined using in vitro cellular assays.

Table 1: In Vitro Potency of Ronacaleret Hydrochloride

| Target | Assay System | Endpoint | IC50 |

| Human Calcium-Sensing Receptor (CaSR) | HEK293 cells expressing hCaSR | Inhibition of intracellular calcium mobilization | 0.11 µM |

| OATP1B1 | In vitro uptake assay | Inhibition of estradiol-glucuronide uptake | 11 µM |

| OATP2B1 | In vitro uptake assay | Inhibition of rosuvastatin transport (pH 6.0) | 12 µM |

| OATP1B3 | In vitro uptake assay | Inhibition of estradiol-glucuronide uptake | 60 µM |

Experimental Protocol: In Vitro CaSR Antagonist Activity Assay

A fluorimetric imaging plate reader (FLIPR)-based assay is utilized to measure the ability of test compounds to block increases in cytoplasmic calcium concentration in Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.

Workflow:

References

The Calcilytic Agent Ronacaleret Hydrochloride: A Technical Overview of its Antagonistic Effect on Parathyroid Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (formerly SB-751689) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the calcium-sensing receptor (CaSR). By blocking the inhibitory signaling of the CaSR in the parathyroid gland, Ronacaleret stimulates the endogenous release of parathyroid hormone (PTH). This transient elevation in PTH has been investigated for its potential anabolic effects on bone, positioning Ronacaleret as a potential oral therapeutic for osteoporosis. This technical guide provides an in-depth analysis of the mechanism of action of Ronacaleret, its quantitative effects on PTH secretion from preclinical and clinical studies, detailed experimental protocols from key investigations, and a visualization of the underlying signaling pathways.

Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor

Ronacaleret functions as a calcilytic, a class of drugs that antagonize the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid cells and plays a pivotal role in maintaining calcium homeostasis.[1] Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, which in turn inhibits the secretion of parathyroid hormone (PTH).[2]

Ronacaleret, by binding to the CaSR, prevents its activation by extracellular calcium. This blockade of the receptor's inhibitory signal leads to a rapid and transient increase in the secretion of endogenous PTH from the parathyroid glands.[1][3] This induced elevation of PTH is the primary pharmacological effect of Ronacaleret and the basis for its investigation as a bone-building agent.[4][5]

The Calcium-Sensing Receptor Signaling Pathway

The CaSR couples to multiple intracellular signaling pathways to regulate PTH secretion. Its activation by calcium primarily involves two key G-protein pathways:

-

Gαq/11 Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). The overall effect is an inhibition of PTH secretion.[6][7]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are associated with reduced PTH secretion.[6]

Ronacaleret, as a CaSR antagonist, blocks these inhibitory signals, thereby promoting the release of PTH.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 3. | BioWorld [bioworld.com]

- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ronacaleret Hydrochloride: A Technical Overview of a Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret Hydrochloride (SB-751689) is a potent, orally active, small-molecule antagonist of the Calcium-Sensing Receptor (CaSR). Developed for the potential treatment of osteoporosis, it modulates calcium homeostasis by stimulating the release of endogenous parathyroid hormone (PTH). While showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical and preclinical data for Ronacaleret Hydrochloride.

Chemical Structure and Properties

Ronacaleret Hydrochloride is the hydrochloride salt of Ronacaleret. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Ronacaleret Hydrochloride

| Property | Value | Source |

| IUPAC Name | 3-{3-[(2R)-3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy]-4,5-difluorophenyl}propanoic acid hydrochloride | [1][2] |

| CAS Number | 702686-96-2 | [1][3] |

| Molecular Formula | C₂₅H₃₂ClF₂NO₄ | [1][3] |

| Molecular Weight | 483.98 g/mol | [1][3] |

| Synonyms | SB-751689, SB-751689A | [1][4] |

| Solubility | Soluble in DMSO (47.5 mg/mL)[5]; Predicted low aqueous solubility (0.00145 mg/mL)[2][6] | |

| pKa (Predicted) | Strongest Acidic: 3.23; Strongest Basic: 9.96 | [2][6] |

Mechanism of Action

Ronacaleret acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[3] The CaSR is primarily expressed on the surface of parathyroid gland cells. By antagonizing this receptor, Ronacaleret inhibits the suppressive effect of extracellular calcium on PTH secretion, leading to a transient increase in circulating PTH levels.[7] This elevation in PTH is intended to stimulate bone formation, mirroring the anabolic effects of intermittent PTH therapies like teriparatide.

Calcium-Sensing Receptor Signaling Pathway

The CaSR can couple to multiple G-protein signaling pathways to regulate cellular function. In the parathyroid gland, its activation by calcium ions typically leads to the activation of Gαq/11 and Gαi, which in turn stimulates phospholipase C (PLC) and inhibits adenylyl cyclase, respectively. This ultimately results in the inhibition of PTH secretion. Ronacaleret, by blocking the receptor, prevents this cascade and promotes PTH release.

Pharmacological Properties

Pharmacodynamics

The primary pharmacodynamic effect of Ronacaleret is the dose-dependent stimulation of PTH release. This leads to subsequent effects on bone turnover markers.

Table 2: In Vitro Activity of Ronacaleret

| Target | Assay | Value | Source |

| Human CaSR (hCaSR) | Ca²⁺ Flux Assay | IC₅₀ = 146 nM | [3][8] |

| OATP1B1 | Transporter Inhibition | IC₅₀ = 11 µM | [4] |

| OATP2B1 | Transporter Inhibition | IC₅₀ = 12 µM | [4] |

| OATP1B3 | Transporter Inhibition | IC₅₀ = 60 µM (low potency) | [4] |

Pharmacokinetics

Ronacaleret is orally active. In postmenopausal women, it exhibited a terminal half-life of 4-5 hours with no evidence of accumulation after repeated dosing.

Clinical Trials and Efficacy

Ronacaleret was evaluated in Phase II clinical trials for the treatment of postmenopausal osteoporosis. The studies compared its effects on bone mineral density (BMD) with placebo, alendronate, and teriparatide.

Table 3: Summary of Phase II Clinical Trial Results for Osteoporosis

| Treatment Group | Dose | Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Source |

| Ronacaleret | 100-400 mg once daily | 12 months | +0.3% to +1.6% | Small decreases | |

| Teriparatide | 20 µg once daily | 12 months | +9.1% | Increases | |

| Alendronate | 70 mg once weekly | 12 months | +4.5% | Increases |

While Ronacaleret did increase bone turnover markers, the observed increases in lumbar spine BMD were modest and significantly lower than those achieved with teriparatide or alendronate. Furthermore, small decreases in hip BMD were noted. The prolonged elevation of PTH following Ronacaleret administration was suggested to induce a state of mild hyperparathyroidism, which may have contributed to the observed effects. Ultimately, the clinical development of Ronacaleret for osteoporosis was discontinued.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments that yielded the quantitative data cited in this document are not publicly available. However, the general methodologies are outlined below.

General Workflow for In Vitro Antagonist and Transporter Assays

CaSR Antagonist Activity Assay (General Protocol)

The IC₅₀ value for Ronacaleret's antagonism of the hCaSR was likely determined using a fluorescence-based intracellular calcium mobilization assay, such as one employing a Fluorometric Imaging Plate Reader (FLIPR).

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured under standard conditions.

-

Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

-

Compound Addition: Serial dilutions of Ronacaleret Hydrochloride are added to the wells and incubated for a short period.

-

Agonist Stimulation & Measurement: The plate is placed in a FLIPR instrument. An agonist (e.g., an elevated concentration of extracellular Ca²⁺) is added to stimulate the CaSR. The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.

-

Data Analysis: The antagonist effect of Ronacaleret is determined by the reduction in the agonist-induced fluorescence signal. The data are normalized and fitted to a concentration-response curve to calculate the IC₅₀ value.[9][10]

OATP1B1 Inhibition Assay (General Protocol)

The inhibitory activity of Ronacaleret against organic anion-transporting polypeptides was likely assessed using a probe substrate uptake assay.

-

Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably overexpressing the specific transporter (e.g., OATP1B1) is used. A control cell line (mock-transfected) is also used to determine non-specific uptake.

-

Plating: Cells are seeded in multi-well plates and cultured to confluence.

-

Inhibition Experiment: Cells are washed and incubated with a buffer containing various concentrations of Ronacaleret Hydrochloride.

-

Substrate Addition: A radiolabeled or fluorescent probe substrate for the transporter (e.g., [³H]estradiol-17β-glucuronide for OATP1B1) is added, and uptake is allowed to proceed for a short, defined period at 37°C.[11][12][13]

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of substrate taken up by the cells is quantified (e.g., by liquid scintillation counting for radiolabeled substrates).

-

Data Analysis: The transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells. The percentage of inhibition by Ronacaleret at each concentration is determined, and an IC₅₀ value is calculated.[14]

Synthesis

A detailed, published synthesis protocol for Ronacaleret Hydrochloride (SB-751689) is not available in the public domain. Chemical vendors list the compound as available for research purposes, suggesting it can be obtained through custom synthesis.[5]

Conclusion

Ronacaleret Hydrochloride is a well-characterized CaSR antagonist that effectively stimulates PTH release. Despite a clear mechanism of action and oral bioavailability, its clinical development for osteoporosis was halted due to modest efficacy on bone mineral density, particularly at the hip, when compared to existing therapies. The available data suggest a complex physiological response to the prolonged PTH elevation induced by the compound. This technical guide summarizes the core chemical, pharmacological, and clinical knowledge of Ronacaleret Hydrochloride, providing a valuable resource for researchers in the fields of GPCR pharmacology and metabolic bone diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ronacaleret hydrochloride | 702686-96-2 | CaSR | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ronacaleret HCl | CaSR | TargetMol [targetmol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ronacaleret hydrochloride|702686-96-2|COA [dcchemicals.com]

- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification, Ki determination and CoMFA analysis of nuclear receptor ligands as competitive inhibitors of OATP1B1-mediated estradiol-17β-glucuronide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Ronacaleret Hydrochloride in Osteoporosis Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ronacaleret hydrochloride (SB-751689) is a novel, orally active antagonist of the calcium-sensing receptor (CaSR). By inhibiting the CaSR on parathyroid cells, Ronacaleret stimulates the transient release of endogenous parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positioned Ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis. Preclinical investigations in established animal models of postmenopausal osteoporosis were conducted to evaluate its efficacy and mechanism of action on bone. This technical guide provides a comprehensive overview of the available preclinical data on Ronacaleret in osteoporosis models, including its mechanism of action, experimental protocols, and key findings. Due to the discontinuation of Ronacaleret's development for osteoporosis at the clinical trial stage, detailed quantitative data from preclinical studies are not extensively published in peer-reviewed literature. This document summarizes the available information from conference abstracts and related publications.

Mechanism of Action

Ronacaleret is a calcilytic, a class of drugs that antagonize the CaSR. The CaSR is a G-protein coupled receptor that plays a pivotal role in regulating the secretion of PTH from the parathyroid glands in response to changes in extracellular calcium levels.

The intended mechanism of action for Ronacaleret in the context of osteoporosis is as follows:

-

CaSR Antagonism: Orally administered Ronacaleret binds to and inhibits the CaSR on the surface of parathyroid gland cells.

-

PTH Secretion: This inhibition mimics a state of low blood calcium, thereby triggering a rapid and transient release of endogenous PTH into the bloodstream.

-

Anabolic Effect on Bone: Intermittent elevations of PTH have a net anabolic effect on bone. PTH stimulates osteoblast differentiation and activity, leading to increased bone formation and, theoretically, an improvement in bone mass and microarchitecture.[1]

This targeted stimulation of endogenous PTH was explored as a novel therapeutic strategy to rebuild bone lost due to osteoporosis.

Preclinical Studies in an Ovariectomized Rat Model

The primary preclinical model used to evaluate the efficacy of Ronacaleret for postmenopausal osteoporosis was the ovariectomized (OVX) rat. This model is a well-established and widely used analogue for studying estrogen-deficient bone loss.

Experimental Protocol: Ovariectomized Rat Model

While a detailed, peer-reviewed protocol for the specific preclinical study of Ronacaleret is not publicly available, the following methodology represents a standard approach for such investigations, supplemented with known details from the Ronacaleret study.

-

Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age, are used.

-

Ovariectomy: A bilateral ovariectomy is performed to induce estrogen deficiency, leading to a rapid loss of bone mass, particularly in the trabecular bone of the long bones and vertebrae. A sham operation (laparotomy without removal of ovaries) is performed on a control group.

-

Post-Surgical Recovery and Osteopenia Development: Animals are allowed to recover for a period of 2 to 4 weeks, during which significant bone loss occurs.

-

Drug Administration: Ronacaleret hydrochloride is administered orally. In the key reported preclinical study, ovariectomized rats were dosed at 30, 60, or 120 mg/kg.[2] The duration of the treatment is a critical parameter, often ranging from 4 to 12 weeks in similar studies.

-

Sample Collection and Analysis: At the end of the treatment period, animals are euthanized. Blood samples are collected for measurement of plasma Ronacaleret levels, PTH, and bone turnover markers. Bones (typically femurs and lumbar vertebrae) are harvested for analysis.

-

Key Endpoints:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).

-

Bone Microarchitecture: Assessed using micro-computed tomography (µCT).

-

Bone Histomorphometry: Dynamic bone histomorphometry is performed on undecalcified bone sections to quantify bone formation rates. This involves the administration of fluorescent labels (e.g., calcein, tetracycline) at specific time points before euthanasia to mark areas of active bone formation. Key parameters include Mineralizing Surface/Bone Surface (MS/BS), Mineral Apposition Rate (MAR), and Bone Formation Rate (BFR/BS). Static histomorphometry measures parameters like osteoid volume and surface.

-

Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin, procollagen type I N-terminal propeptide - P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) are measured by immunoassays.

-

Summary of Preclinical Findings

The following table summarizes the key reported findings from the preclinical evaluation of Ronacaleret in the ovariectomized rat model. It is important to note that specific quantitative data with measures of variance and statistical significance are not available in the public domain.

| Parameter | Observation | Reported Effect of Ronacaleret |

| Pharmacokinetics | Dose-dependent increase in peak plasma Ronacaleret levels. | Observed at 30, 60, and 120 mg/kg oral doses.[2] |

| Pharmacodynamics | Dose-dependent increase in PTH release. | A transient increase in plasma PTH was observed following oral administration.[2] |

| Plasma Ionized Calcium | Significantly elevated levels were detected at the 60 and 120 mg/kg doses.[2] | |

| Efficacy | Bone Formation Rate (Lumbar Spine) | Significantly enhanced at the 120 mg/kg dose.[2] |

| Osteoid Perimeter (Lumbar Spine) | Significantly enhanced at the 120 mg/kg dose.[2] | |

| Trabecular and Cortical BMD | A study in ovariectomized Sprague Dawley rats was reported to show increased trabecular and cortical BMD.[3] | |

| Bone Strength | The same study also reported improved bone strength.[3] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ronacaleret-Induced Bone Formation

The anabolic effects of Ronacaleret are mediated through the PTH signaling pathway in bone cells, primarily osteoblasts. The following diagram illustrates this pathway.

Experimental Workflow for Preclinical Evaluation in OVX Rats

The following diagram outlines the typical experimental workflow for evaluating a potential osteoporosis therapeutic, such as Ronacaleret, in an ovariectomized rat model.

Discussion and Conclusion

Preclinical studies in an ovariectomized rat model suggested that Ronacaleret hydrochloride could stimulate bone formation, consistent with its mechanism of action as a CaSR antagonist that transiently increases endogenous PTH levels. The reported enhancement of bone formation rate and osteoid perimeter at the highest tested dose in OVX rats provided a rationale for its progression into clinical trials.[2]

However, subsequent Phase II clinical trials in postmenopausal women with osteoporosis did not demonstrate a significant increase in lumbar spine bone mineral density compared to placebo and active comparators.[3][4] Furthermore, decreases in total hip BMD were observed.[4] The prolonged elevation of PTH following Ronacaleret administration in humans was suggested to induce a state of mild hyperparathyroidism, which is known to have catabolic effects on cortical bone.[4] This clinical outcome led to the discontinuation of Ronacaleret's development for the treatment of osteoporosis.

References

- 1. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data for Ronacaleret Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ronacaleret hydrochloride (SB-751689) is a small molecule, orally administered antagonist of the calcium-sensing receptor (CaSR).[1][2] By blocking the CaSR on the surface of the parathyroid gland, ronacaleret mimics a state of hypocalcemia, leading to a transient release of endogenous parathyroid hormone (PTH).[1][2] This mechanism of action has positioned ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis, with the aim of stimulating bone formation and improving bone microarchitecture.[1][2] This technical guide provides a comprehensive overview of the available early-phase clinical trial data for ronacaleret hydrochloride, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, along with detailed experimental protocols and visual representations of its mechanism and study workflows.

Mechanism of Action

Ronacaleret hydrochloride is a phenylpropanoic acid derivative that acts as a CaSR antagonist.[3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.[4] In the parathyroid gland, activation of the CaSR by extracellular calcium inhibits the secretion of PTH.[4] By antagonizing this receptor, ronacaleret prevents this inhibition, thereby stimulating the release of PTH.[1][2] The intermittent elevations in PTH are intended to promote osteoblastic activity and bone formation, similar to the mechanism of injectable PTH analogs like teriparatide.[1][5]

Early-Phase Clinical Development

Ronacaleret hydrochloride has been evaluated in Phase I and Phase II clinical trials primarily for the treatment of osteoporosis in postmenopausal women and for fracture healing.

Phase I Clinical Trial (NCT01466335)

An adaptive, Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, efficacy, and dose-response of ronacaleret in up to 45 healthy human volunteers.[6] The study assessed total daily doses ranging from 100 mg to 400 mg for up to 28 days.[6] The primary objectives were to characterize the dose-response curve with respect to safety and efficacy, with a focus on the mobilization of CD34+ cells, and to evaluate pharmacokinetic and pharmacodynamic parameters.[6]

In a study involving postmenopausal women, single and repeat doses of ronacaleret demonstrated a terminal half-life of 4-5 hours, with no evidence of accumulation after repeated dosing.[7] Dose- and concentration-dependent increases in the maximum post-dose PTH concentration were observed.[7] Nearly dose-dependent increases were also seen for ronacaleret's area under the curve (AUC) and maximum concentration (Cmax).[7]

Table 1: Pharmacokinetic Parameters of Ronacaleret Hydrochloride (Data from a study in postmenopausal women)

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 4-5 hours | [7] |

| Accumulation | No sign of accumulation after repeated dosing | [7] |

| AUC | Nearly dose-dependent increases | [7] |

| Cmax | Nearly dose-dependent increases | [7] |

Single and repeat doses of ronacaleret were reported to be well-tolerated, with no serious adverse events reported in an early study.[7]

Phase II Clinical Trial in Postmenopausal Women with Low Bone Mineral Density (NCT00471237)

A randomized, placebo-controlled, dose-ranging trial was conducted to compare the effects of ronacaleret, teriparatide, and alendronate on bone mineral density (BMD) and markers of bone turnover in 569 postmenopausal women with low BMD.[1][5]

-

Study Design: Randomized, double-blind (for ronacaleret, alendronate, and placebo), open-label (for teriparatide), placebo-controlled, multicenter study.[1][5]

-

Patient Population: 569 postmenopausal women with low bone mineral density.[1][5] A subset of 314 women was assessed for volumetric BMD (vBMD) by quantitative computed tomography (QCT).[5]

-

Treatment Arms:

-

Primary Outcome: Percentage change from baseline in lumbar spine BMD at 12 months, assessed by dual-energy X-ray absorptiometry (DXA).[1]

-

Secondary Outcomes: Changes in hip BMD, vBMD of the spine and hip by QCT, and biochemical markers of bone turnover.[1][5]

Bone Mineral Density (BMD)

At 12 months, the increases in lumbar spine BMD with ronacaleret (0.3-1.6%) were significantly lower than those observed with teriparatide (9.1%) or alendronate (4.5%).[1] Small decreases in total hip, femoral neck, and trochanter BMD were observed with ronacaleret treatment.[1]

Table 2: Percentage Change in Lumbar Spine aBMD at 12 Months (NCT00471237)

| Treatment Group | Mean % Change from Baseline | Reference |

| Ronacaleret (100-400 mg) | 0.3% to 1.6% | [1] |

| Teriparatide (20 µg) | 9.1% | [1] |

| Alendronate (70 mg) | 4.5% | [1] |

Volumetric Bone Mineral Density (vBMD)

Ronacaleret increased spine integral (0.49% to 3.9%) and trabecular (1.8% to 13.3%) vBMD from baseline.[5] However, these increases were at least twofold lower than those achieved with teriparatide (14.8% and 24.4%, respectively) but were similar or superior to alendronate (5.0% and 4.9%, respectively).[5] Small, non-dose-dependent decreases in integral vBMD of the proximal femur (-0.1% to -0.8%) were observed with ronacaleret, in contrast to the increases seen with teriparatide (3.9%) and alendronate (2.7%).[5]

Table 3: Percentage Change in Spine vBMD at 12 Months (NCT00471237)

| Treatment Group | Integral vBMD % Change | Trabecular vBMD % Change | Reference |

| Ronacaleret (100-400 mg) | 0.49% to 3.9% | 1.8% to 13.3% | [5] |

| Teriparatide (20 µg) | 14.8% | 24.4% | [5] |

| Alendronate (70 mg) | 5.0% | 4.9% | [5] |

Table 4: Percentage Change in Proximal Femur Integral vBMD at 12 Months (NCT00471237)

| Treatment Group | Mean % Change from Baseline | Reference |

| Ronacaleret (100-400 mg) | -0.1% to -0.8% | [5] |

| Teriparatide (20 µg) | 3.9% | [5] |

| Alendronate (70 mg) | 2.7% | [5] |

Parathyroid Hormone (PTH)

PTH elevations with ronacaleret were prolonged compared to those historically seen with teriparatide.[1][5] This prolonged PTH elevation is thought to contribute to a state of mild hyperparathyroidism, potentially explaining the observed decreases in cortical bone density.[1][5][8] Administration of ronacaleret led to lower peak PTH levels but greater total PTH exposure compared to recombinant human PTH(1-34).[8]

Bone Turnover Markers

Bone turnover markers increased in both the ronacaleret and teriparatide arms, while they decreased in the alendronate arm.[1] In a study in postmenopausal women, ronacaleret at doses of 75, 175, or 475 mg caused dose-dependent increases in the bone formation markers osteocalcin, bone-specific alkaline phosphatase (BSAP), and procollagen type I N-terminal propeptide (P1NP) relative to placebo.[7]

Phase II Clinical Trial in Patients with Distal Radius Fracture (NCT00548496)

A randomized, double-blind, placebo-controlled, parallel-group clinical trial was conducted in 85 subjects with a closed, unilateral, extra-articular fracture of the distal radius to evaluate the effect of ronacaleret on fracture healing.[9]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.[9]

-

Patient Population: 85 male and female subjects with a closed, unilateral, extra-articular fracture of the distal radius treated conservatively.[9]

-

Treatment Arms:

-

Duration: 12 weeks.[9]

-

Primary Outcome: Time to radiographic fracture healing.[9]

-

Secondary Outcomes: Cortical bridging, grip strength, pain and swelling, time to cast removal, range of motion, and bone turnover markers.[9]

The study was terminated early for futility based on an unplanned interim analysis.[9] There were no significant differences between the treatment groups in the time to radiographic fracture healing (74, 65, and 68 days for placebo, 200 mg twice daily, and 400 mg once daily groups, respectively), or in any of the secondary clinical outcomes.[9] Markers of bone formation and levels of PTH and serum calcium increased with ronacaleret treatment.[9]

Detailed Methodologies

Quantitative Computed Tomography (QCT)

QCT is a three-dimensional imaging technique that provides a quantitative measurement of bone mineral density.[10] It has the advantage of being able to separately assess trabecular and cortical bone.[10]

-

General Protocol for Spine QCT in Clinical Trials:

-

A contiguous volume of the lumbar spine (typically L1-L2 or L1-L3) is scanned with a slice thickness of 1-3 mm and no CT gantry tilt.[11]

-

Low-dose protocols are used, with typical settings of 80-120 kVp and 50-200 mAs.[11]

-

A calibration phantom with known densities is scanned simultaneously with the patient to allow for the conversion of Hounsfield units to bone mineral density in mg/cm³.

-

Specialized software is used to define regions of interest in the trabecular compartment of the vertebral bodies for analysis.

-

Biochemical Markers of Bone Turnover

The International Osteoporosis Foundation and the International Federation of Clinical Chemistry and Laboratory Medicine recommend P1NP as the reference marker for bone formation and C-terminal telopeptide of type I collagen (CTX) for bone resorption.[12][13]

-

Procollagen Type I N-terminal Propeptide (P1NP):

-

Biological Role: A precursor peptide released during the formation of type I collagen, reflecting osteoblastic activity.[14]

-

Sample Collection: Serum is the preferred sample. P1NP has minimal circadian variability and is not affected by food intake, so fasting is not required.[13]

-

Assay: Automated immunoassays are widely available.

-

-

C-terminal Telopeptide of Type I Collagen (CTX):

-

Biological Role: A degradation product of type I collagen, reflecting osteoclastic activity.[14]

-

Sample Collection: Samples must be collected in the morning in a fasted state due to significant circadian and food-related variability.[13] EDTA plasma is preferred for better sample stability.[13]

-

Assay: Automated immunoassays are commonly used.

-

Summary and Conclusion

Early-phase clinical trials of ronacaleret hydrochloride have established its mechanism of action as an oral CaSR antagonist that stimulates endogenous PTH release. Phase I studies indicated that the drug is generally well-tolerated and exhibits predictable pharmacokinetics. However, Phase II trials in postmenopausal women with low bone mineral density demonstrated that while ronacaleret could increase trabecular vBMD, the effect was modest compared to teriparatide and was accompanied by a decrease in cortical bone density at the hip.[1][5] The prolonged elevation of PTH induced by ronacaleret is believed to create a state of mild hyperparathyroidism, which may not be optimal for bone anabolism.[1][5][8] Furthermore, a Phase II study in patients with distal radius fractures was terminated early for futility, as ronacaleret did not accelerate fracture healing.[9] These findings have tempered the initial enthusiasm for ronacaleret as a monotherapy for osteoporosis. Further research would be needed to explore alternative dosing regimens or combination therapies to potentially harness its PTH-stimulating effects more effectively for bone health.

References

- 1. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Full Document Preview [gravitas.acr.org]

- 4. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. | BioWorld [bioworld.com]

- 8. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative computed tomography in assessment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative computed tomography and opportunistic bone density screening by dual use of computed tomography scans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RACGP - Bone turnover markers [racgp.org.au]

- 13. Use of CTX-I and PINP as bone turnover markers: National Bone Health Alliance recommendations to standardize sample handling and patient preparation to reduce pre-analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Characterization of Ronacaleret Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (SB-751689) is a small molecule, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed for the potential treatment of osteoporosis, its mechanism of action revolves around blocking the CaSR on parathyroid cells, which in turn stimulates the transient release of endogenous parathyroid hormone (PTH).[2][3] This guide provides a comprehensive overview of the in vitro characterization of Ronacaleret Hydrochloride, detailing its mechanism of action, available pharmacologic data, and the experimental protocols utilized to assess its activity.

Introduction

The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.[4] Located on the surface of parathyroid gland cells, the CaSR detects fluctuations in extracellular calcium levels.[1] Activation of the CaSR by increased calcium concentrations initiates a signaling cascade that suppresses the secretion of PTH.[4] Ronacaleret hydrochloride was designed as a "calcilytic" agent, a negative allosteric modulator that inhibits the CaSR, thereby "tricking" the parathyroid gland into perceiving low calcium levels and consequently increasing PTH secretion.[2][4] The pulsatile release of PTH is known to have an anabolic effect on bone, making CaSR antagonists like ronacaleret a therapeutic strategy for osteoporosis.[2][5][6]

Mechanism of Action

Ronacaleret hydrochloride acts as a negative allosteric modulator of the calcium-sensing receptor.[4] By binding to the receptor, it reduces its sensitivity to extracellular calcium, leading to a transient increase in the secretion of parathyroid hormone (PTH) from the parathyroid glands.[2] This intermittent elevation in PTH levels is intended to stimulate bone formation.[2]

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is primarily coupled to the Gq/11 and Gi/o G-proteins. Upon activation by extracellular calcium, the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Ronacaleret, by antagonizing the CaSR, inhibits these downstream signaling events that would normally suppress PTH secretion.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. | BioWorld [bioworld.com]

- 3. 159 In vitro Characterization of Potential Pig Calcium-sensing Receptor (CaSR) Ligands and Cell Signaling Pathways Related to CaSR Activation by a Dual-luciferase Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

Ronacaleret Hydrochloride: A Technical Overview of its Role in Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ronacaleret hydrochloride (SB-751689) is a potent, orally active, and selective antagonist of the calcium-sensing receptor (CaSR).[1] Developed initially for the treatment of post-menopausal osteoporosis, its mechanism of action centers on modulating calcium homeostasis by stimulating the release of endogenous parathyroid hormone (PTH).[2][3] This document provides a comprehensive technical guide on Ronacaleret, detailing its mechanism of action, the signaling pathways it influences, and a summary of key preclinical and clinical data. While clinical development for osteoporosis was terminated, the study of Ronacaleret has provided valuable insights into the therapeutic potential and challenges of targeting the CaSR.[4][5]

Introduction to Calcium Homeostasis and the Calcium-Sensing Receptor (CaSR)

Calcium homeostasis is a tightly regulated physiological process crucial for numerous cellular functions. The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium levels.[6][7] It is highly expressed in the parathyroid glands and kidneys.[4] In the parathyroid gland, activation of the CaSR by elevated extracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH).[7][8] Conversely, a decrease in extracellular calcium reduces CaSR activation, leading to PTH secretion.[4] PTH then acts on bone and the kidneys to restore normal calcium levels by increasing bone resorption, enhancing renal calcium reabsorption, and stimulating the production of 1,25-dihydroxyvitamin D to increase intestinal calcium absorption.[8]

Mechanism of Action of Ronacaleret Hydrochloride

Ronacaleret functions as a CaSR antagonist, also known as a calcilytic.[9][10] By binding to the CaSR on the surface of parathyroid gland cells, it prevents activation by extracellular calcium.[2][9] This antagonism effectively mimics a state of hypocalcemia, thereby triggering a transient release of endogenous PTH.[2][9] The intended therapeutic effect for osteoporosis was that this intermittent increase in PTH would stimulate bone formation, similar to the action of injectable PTH analogs like teriparatide.[10][11]

Signaling Pathways